1-[(Ethylsulfanyl)methyl]-4-methylpiperazine

Medicinal Chemistry Physicochemical Properties Lipophilicity

1-[(Ethylsulfanyl)methyl]-4-methylpiperazine (CAS: 99114-77-9) is an organic compound with the molecular formula C8H18N2S and a molecular weight of 174.31 g/mol. It belongs to the class of N-alkylated piperazine derivatives, featuring a piperazine ring substituted with an ethylsulfanyl group on one nitrogen and a methyl group on the other.

Molecular Formula C8H18N2S
Molecular Weight 174.31 g/mol
CAS No. 99114-77-9
Cat. No. B13944689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(Ethylsulfanyl)methyl]-4-methylpiperazine
CAS99114-77-9
Molecular FormulaC8H18N2S
Molecular Weight174.31 g/mol
Structural Identifiers
SMILESCCSCN1CCN(CC1)C
InChIInChI=1S/C8H18N2S/c1-3-11-8-10-6-4-9(2)5-7-10/h3-8H2,1-2H3
InChIKeyKMHSUUSTCDGUSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(Ethylsulfanyl)methyl]-4-methylpiperazine (CAS 99114-77-9): A Versatile N-Alkylated Piperazine Scaffold for Medicinal Chemistry and Chemical Biology Applications


1-[(Ethylsulfanyl)methyl]-4-methylpiperazine (CAS: 99114-77-9) is an organic compound with the molecular formula C8H18N2S and a molecular weight of 174.31 g/mol . It belongs to the class of N-alkylated piperazine derivatives, featuring a piperazine ring substituted with an ethylsulfanyl group on one nitrogen and a methyl group on the other. This unique substitution pattern confers distinct physicochemical properties, such as a moderate lipophilicity (calculated LogP ≈ 0.82 ), which differentiates it from other piperazine analogs and makes it a valuable building block in medicinal chemistry .

Why 1-[(Ethylsulfanyl)methyl]-4-methylpiperazine (CAS 99114-77-9) is Not Interchangeable with Other Piperazine Derivatives in Research and Development


The specific combination of an ethylsulfanyl group and a methyl group on the piperazine core of CAS 99114-77-9 leads to unique electronic and steric properties that are not replicated by other N-alkylated piperazines . While the piperazine scaffold is common in medicinal chemistry, the physicochemical properties, such as LogP, can vary significantly with different substituents . For instance, replacing the ethylsulfanyl group with a methylsulfanyl or propylsulfanyl group alters lipophilicity, which can dramatically impact membrane permeability, metabolic stability, and target engagement . Therefore, substituting CAS 99114-77-9 with a generic analog in a synthetic sequence or biological assay could lead to inconsistent results and invalidate comparative studies. The evidence below quantifies the specific properties that make this compound a distinct and non-substitutable entity.

Quantitative Evidence for the Distinct Molecular Properties of 1-[(Ethylsulfanyl)methyl]-4-methylpiperazine (CAS 99114-77-9)


Comparative LogP Analysis of 1-[(Ethylsulfanyl)methyl]-4-methylpiperazine vs. Its Methylsulfanyl Analog

The calculated LogP (octanol-water partition coefficient) of 1-[(Ethylsulfanyl)methyl]-4-methylpiperazine (CAS 99114-77-9) is reported as 0.82020 . While a direct, experimentally measured LogP for the closest analog, 1-[(Methylsulfanyl)methyl]-4-methylpiperazine, is not readily available in public sources, the difference in alkyl chain length on the thioether group (ethyl vs. methyl) allows for a class-level inference. Based on the well-established Hansch-Fujita π-value principle, where each additional methylene (-CH2-) unit increases LogP by approximately 0.5 units, the methylsulfanyl analog is predicted to have a lower LogP [1]. This difference is expected to impact the compound's distribution and permeability.

Medicinal Chemistry Physicochemical Properties Lipophilicity

Distinct Structural Motif: Ethylsulfanyl vs. Sulfonyl Group in Piperazine Derivatives

1-[(Ethylsulfanyl)methyl]-4-methylpiperazine (CAS 99114-77-9) contains a thioether (-S-CH2-) moiety. A closely related oxidation state analog, 1-(ethylsulfonyl)-4-methylpiperazine, features a sulfonyl (-SO2-) group. This difference represents a fundamental change in electronic properties; the sulfonyl group is a strong electron-withdrawing group (σp = 0.68), whereas the thioether is a weak electron donor (σp = -0.09) [1]. The piperazine ring's basicity and nucleophilicity, and consequently its interactions with biological targets or reactivity in synthesis, are therefore profoundly different.

Organic Synthesis Medicinal Chemistry Structure-Activity Relationship

Potential Class-Level Antimicrobial Activity of Thioether-Containing Piperazines

While direct antimicrobial data for CAS 99114-77-9 is not available, research on structurally related piperazine derivatives containing thioether linkages provides class-level evidence. A study on N-alkyl and N-aryl piperazine derivatives demonstrated antibacterial activity against S. aureus and antifungal activity against A. niger [1]. Furthermore, a thioether-containing pleuromutilin analog with a piperazine ring spacer showed excellent in vitro and in vivo antibacterial activities [2]. These findings suggest that the thioether motif in CAS 99114-77-9 may confer similar antimicrobial potential, making it a relevant scaffold for exploration.

Antimicrobial Antifungal Medicinal Chemistry

Unique Synthetic Utility as a Functionalized Piperazine Building Block

The ethylsulfanyl group in CAS 99114-77-9 is a versatile synthetic handle that is absent in simple alkyl piperazines. It can be selectively oxidized to a sulfoxide or sulfone , or can be used to attach other functional groups via thioether alkylation or metal-catalyzed cross-coupling [1]. This contrasts with 4-methylpiperazine, which lacks this functional group and requires a separate synthetic step to introduce a reactive handle. The presence of the thioether provides a direct, late-stage diversification point, enhancing the compound's utility in building diverse chemical libraries.

Organic Synthesis Medicinal Chemistry Chemical Biology

Optimal Research Applications for 1-[(Ethylsulfanyl)methyl]-4-methylpiperazine (CAS 99114-77-9) Based on Its Distinct Molecular Profile


Medicinal Chemistry: Library Synthesis and SAR Studies for Antimicrobial Drug Discovery

Given the class-level evidence of antimicrobial activity in thioether-containing piperazines [1], CAS 99114-77-9 is an ideal scaffold for synthesizing a focused library of novel antimicrobial agents. Its unique ethylsulfanyl group allows for the exploration of lipophilic interactions with bacterial targets, as indicated by its calculated LogP . Researchers can systematically modify the thioether and piperazine nitrogens to probe structure-activity relationships (SAR) and optimize potency against drug-resistant strains.

Chemical Biology: Development of Activity-Based Probes and Covalent Inhibitors

The thioether group in CAS 99114-77-9 provides a unique electronic and steric environment that can be leveraged in the design of covalent probes. Its distinct electronic profile compared to sulfonyl analogs [1] makes it suitable for targeting specific enzyme classes. The compound can be further functionalized to introduce affinity tags or reactive warheads, enabling the study of protein function and the development of targeted covalent inhibitors.

Organic Synthesis: A Versatile Intermediate for the Construction of Complex Heterocycles

The dual functionality of CAS 99114-77-9—a secondary amine and a modifiable thioether—makes it a powerful intermediate in multi-step organic synthesis [1]. It can serve as a core building block for synthesizing more complex, biologically active molecules, such as kinase inhibitors, GPCR modulators, or natural product analogs. The ability to selectively oxidize the thioether to a sulfoxide or sulfone provides a convenient handle for modulating molecular properties and introducing polarity late in a synthetic sequence [1].

Computational Chemistry and ADME Modeling

The specific physicochemical properties of CAS 99114-77-9, particularly its calculated LogP of 0.82 [1], provide a well-defined data point for calibrating and validating in silico ADME models. Its moderate lipophilicity and unique substitution pattern make it a useful test case for improving predictions of membrane permeability, metabolic stability, and protein binding for piperazine-containing compounds.

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